molecular formula C14H22N2O5S2 B11064477 N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide

N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide

Cat. No.: B11064477
M. Wt: 362.5 g/mol
InChI Key: CFQYFCJINMVROL-UHFFFAOYSA-N
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Description

N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known by its IUPAC name N-[2-(4-piperidinyl)ethyl]methanesulfonamide , is a chemical compound with the molecular formula C₈H₁₈N₂O₂S . It belongs to the class of sulfonamides and features a piperidine ring in its structure . This compound has diverse applications in both research and industry.

Preparation Methods

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Researchers and manufacturers may employ proprietary processes to synthesize it.

Chemical Reactions Analysis

Reactivity:: N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide can participate in various chemical reactions, including:

    Substitution Reactions: It may undergo nucleophilic substitution reactions at the sulfonamide group.

    Oxidation and Reduction Reactions: Depending on the functional groups present, it could be oxidized or reduced.

    Acid-Base Reactions: The compound contains an amine group, making it susceptible to acid-base reactions.

Common Reagents and Conditions::

    Substitution: Alkylating agents (e.g., alkyl halides), base (e.g., sodium hydroxide).

    Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).

    Acid-Base: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Detailed studies are needed to identify major products.

Scientific Research Applications

N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.

    Biological Research: Researchers explore its interactions with biological targets.

Mechanism of Action

The exact mechanism by which N-{2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related sulfonamides and assess their unique features.

Properties

Molecular Formula

C14H22N2O5S2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[2-(4-piperidin-1-ylsulfonylphenoxy)ethyl]methanesulfonamide

InChI

InChI=1S/C14H22N2O5S2/c1-22(17,18)15-9-12-21-13-5-7-14(8-6-13)23(19,20)16-10-3-2-4-11-16/h5-8,15H,2-4,9-12H2,1H3

InChI Key

CFQYFCJINMVROL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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